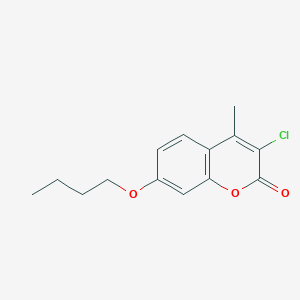
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one, also known as Clomeleon, is a fluorescent protein used in scientific research as a calcium sensor. It is a genetically encoded sensor that allows researchers to monitor calcium ion concentrations in living cells. Clomeleon has been widely used in neuroscience and other fields to study calcium signaling and neuronal activity.
Mécanisme D'action
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one works by binding to calcium ions in cells and changing its fluorescence properties in response to changes in calcium concentration. When calcium levels are low, 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one emits red fluorescence. When calcium levels are high, 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one emits green fluorescence. By monitoring the ratio of red to green fluorescence, researchers can determine the calcium concentration in cells.
Biochemical and physiological effects:
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one has no known biochemical or physiological effects on cells. It is a genetically encoded sensor that is designed to be non-invasive and non-toxic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one in lab experiments is its high sensitivity and specificity for calcium ions. It can detect changes in calcium concentration with high accuracy and precision. Another advantage is its ability to monitor calcium signaling in live cells and tissues, which allows researchers to study dynamic cellular processes in real-time.
One limitation of using 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one is its relatively complex synthesis process, which can be time-consuming and expensive. Another limitation is its dependence on fluorescence microscopy, which requires specialized equipment and expertise.
Orientations Futures
There are many potential future directions for the use of 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one in scientific research. One area of research is the development of new calcium sensors that are more sensitive and specific than 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one. Another area of research is the application of 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one in drug discovery, where it could be used to screen for drugs that affect calcium signaling in cells. Additionally, 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one could be used to study the role of calcium signaling in disease, such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one is synthesized through a multi-step process that involves the modification of a green fluorescent protein (GFP) with a calcium-binding domain. The GFP is first modified with a short peptide that binds to calcium ions. This modified GFP is then fused with a red fluorescent protein (RFP) to create the final 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one protein.
Applications De Recherche Scientifique
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one has been used in a variety of scientific research applications, including neuroscience, cell biology, and drug discovery. In neuroscience, 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one has been used to study calcium signaling in neurons and to monitor neuronal activity in live animals. It has also been used to study the effects of drugs on calcium signaling in cells.
Propriétés
IUPAC Name |
7-butoxy-3-chloro-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-3-4-7-17-10-5-6-11-9(2)13(15)14(16)18-12(11)8-10/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNMUMXJBLSCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5163458.png)

![N-allyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5163467.png)

![{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate](/img/structure/B5163479.png)
![N-(4-bromophenyl)-4-hydrazino-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B5163486.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)


![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5163531.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)

